Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-

Description

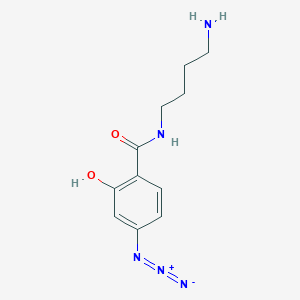

Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-, is a synthetic benzamide derivative characterized by three key structural features:

- A benzamide core with a hydroxyl group (-OH) at position 2 and an azido (-N₃) group at position 4 on the aromatic ring.

- A 4-aminobutyl chain attached to the amide nitrogen, providing a flexible aliphatic amine moiety.

Its physicochemical properties, such as solubility and stability, are likely influenced by the azido group’s electron-withdrawing nature and the aminobutyl chain’s basicity .

Properties

IUPAC Name |

N-(4-aminobutyl)-4-azido-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c12-5-1-2-6-14-11(18)9-4-3-8(15-16-13)7-10(9)17/h3-4,7,17H,1-2,5-6,12H2,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUGVTLRYOAFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431612 | |

| Record name | Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176049-73-3 | |

| Record name | Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with an appropriate amine to form the benzamide core.

Introduction of the Aminobutyl Chain: The aminobutyl chain is introduced through a nucleophilic substitution reaction, where a suitable butylamine derivative reacts with the benzamide.

Azidation: The azido group is introduced via a substitution reaction, often using sodium azide as the azidating agent.

Hydroxylation: The hydroxy group is typically introduced through a hydroxylation reaction, which may involve the use of oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The azido group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution Reagents: Sodium azide, halogenated compounds.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines.

Substitution Products: Various azido derivatives.

Scientific Research Applications

Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-: has several applications in scientific research:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.

Bioconjugation: The azido group allows for click chemistry applications, facilitating the conjugation of biomolecules.

Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Chemical Biology: It serves as a probe in studying biological processes and pathways.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules. The hydroxy and aminobutyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-, and analogous benzamide derivatives are summarized below:

Table 1: Structural and Functional Comparison

Key Observations :

Reactivity and Functional Groups: The azido group in the target compound distinguishes it from nitro (-NO₂) or amino (-NH₂) substituted benzamides (e.g., ). Azides are uniquely suited for bioorthogonal reactions, unlike nitro groups, which are inert but electron-withdrawing .

Biological Activity: Derivatives with long alkyl chains (e.g., pentadecyl in ) exhibit enhanced cell permeability and anticancer activity, whereas the target’s shorter aminobutyl chain may prioritize solubility over membrane penetration .

Physicochemical Properties: The 4-decylphenyl group in increases hydrophobicity (logP likely >5), whereas the target’s polar azido and aminobutyl groups suggest moderate solubility in aqueous environments. Methylpyridinyl derivatives () balance lipophilicity and hydrogen-bonding capacity, contrasting with the target’s amine-driven basicity.

Research Findings and Limitations

- Synthetic Utility : The azido group in the target compound enables modular conjugation, a feature absent in most compared derivatives. This aligns with trends in probe and prodrug design .

- Data Gaps: No direct biological data (e.g., IC₅₀, logP) are available for the target compound, limiting quantitative comparison.

- Safety Considerations: Azido groups may pose stability risks (e.g., photodegradation), necessitating further stability studies compared to nitro or amino analogs .

Biological Activity

Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and antibacterial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzamide core with an azido group and a hydroxyl substitution, which may influence its biological activity. The general structure can be represented as follows:

Where is the azido group, is the 4-aminobutyl chain, and is the hydroxyl group.

1. Anticancer Activity

Research indicates that benzamide derivatives exhibit significant anticancer properties. For instance, a derivative of benzamide was shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzamide Derivative | MCF-7 | 3.0 |

| Benzamide Derivative | A549 | 5.85 |

In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation and inhibition of tumor growth factors .

2. Anti-inflammatory Activity

Benzamide derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies reported that certain derivatives significantly decreased mRNA levels of inflammatory cytokines such as IL-1β and TNF-α:

| Compound | Cytokine | mRNA Expression Reduction (%) |

|---|---|---|

| Benzamide Derivative | IL-1β | 87% |

| Benzamide Derivative | TNF-α | 80% |

These findings suggest that benzamide derivatives could be potential candidates for treating inflammatory diseases .

3. Antibacterial Activity

The antibacterial efficacy of benzamide derivatives has been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate their potency:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzamide Derivative | Staphylococcus aureus | 25 |

| Benzamide Derivative | Escherichia coli | 50 |

These results demonstrate that benzamide derivatives can inhibit bacterial growth effectively, suggesting their utility in developing new antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the anticancer effects of benzamide derivatives reported significant inhibition of cell proliferation in MCF-7 and A549 cell lines. The most effective compound exhibited an IC50 value of 3.0 µM against MCF-7 cells, indicating its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments showed that specific benzamide derivatives could reduce levels of inflammatory cytokines without causing hepatotoxicity. This highlights their potential for therapeutic applications in inflammatory diseases while maintaining safety profiles .

Q & A

Basic: What synthetic strategies are recommended for Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-?

The synthesis of this compound involves sequential functionalization of the benzamide core. A plausible route includes:

- Step 1 : Introduction of the 4-azido group via diazotization and azide substitution under controlled conditions (0–5°C) to avoid unintended exothermic reactions.

- Step 2 : Protection of the 2-hydroxy group using a silyl ether (e.g., TBSCl) to prevent side reactions during subsequent steps.

- Step 3 : Coupling the 4-aminobutyl moiety via amide bond formation, employing coupling agents like HATU or EDC in anhydrous dichloromethane.

Safety Note : Conduct hazard assessments for azide handling (e.g., thermal stability, mutagenicity risks) and use explosion-proof equipment .

Basic: How should researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., azido at C4, hydroxyl at C2). For example, the azide group may show no proton signal but influence neighboring carbons (~125–135 ppm in C NMR).

- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., expected [M+H]+ ion).

- FTIR : Peaks at ~2100 cm (azide stretch) and ~3300 cm (hydroxyl) .

Example : A related thioamide compound was characterized using H NMR (δ 2.25–2.40 ppm for methyl groups) and HRMS (error < 0.0007 Da) .

Advanced: How does the azido group influence click chemistry applications of this compound?

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation or probe development. Key considerations:

- Reactivity : Optimize reaction conditions (e.g., Cu(I) source, ligand) to avoid side reactions with the hydroxyl or aminobutyl groups.

- Stability : Monitor azide stability under storage (e.g., light sensitivity, thermal decomposition).

Note : While direct evidence for this compound is limited, analogous azido-benzamides show >90% conjugation efficiency in model systems .

Advanced: What computational methods can predict the compound’s interactions with biological targets?

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., HDACs) or receptors. Focus on the aminobutyl chain’s flexibility and azido steric effects.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- DFT Calculations : Evaluate azide’s electronic effects on hydrogen-bonding capacity (e.g., hydroxyl group pKa modulation) .

Advanced: How can discrepancies in reported biological activities of benzamide derivatives be resolved?

- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.

- Structural Confirmation : Ensure derivatives are re-synthesized and characterized (e.g., via H NMR) to rule out impurities.

- Meta-Analysis : Compare datasets using tools like PCA to identify outliers or confounding factors (e.g., solvent effects).

Example : A benzanilide derivative showed conflicting antioxidant results due to differing DPPH assay conditions; normalization to Trolox equivalents resolved discrepancies .

Basic: What safety protocols are critical for handling this compound?

- Mutagenicity : Perform Ames testing (e.g., TA98 strain) to assess risk. Evidence suggests related anomeric amides have low mutagenicity (~1.2-fold over control) .

- PPE : Use nitrile gloves, fume hoods, and blast shields during synthesis.

- Storage : Store azide-containing compounds at –20°C in amber vials to prevent degradation .

Advanced: What strategies optimize the compound’s solubility for in vitro studies?

- Co-Solvents : Use DMSO-water mixtures (<5% DMSO) to balance solubility and biocompatibility.

- pH Adjustment : Ionize the hydroxyl group (pKa ~10) with mild buffers (e.g., phosphate, pH 7.4).

- Liposomal Encapsulation : For hydrophobic derivatives, use PEGylated liposomes to enhance bioavailability .

Advanced: How can researchers validate target engagement in cellular models?

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) alongside the azide for crosslinking studies.

- Pull-Down Assays : Use biotin-alkyne probes to conjugate azide-modified compounds, followed by streptavidin enrichment and LC-MS/MS identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.